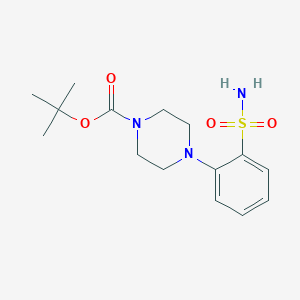
Tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl bromoacetate under basic conditions using triethylamine as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran at a temperature of around 60°C overnight . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biology: Investigated for its antibacterial and antifungal activities.
Medicine: Explored for its potential anticancer, antiparasitic, antihistamine, and antidepressive activities.
Industry: Utilized in the development of new pharmaceuticals and bioactive molecules due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate involves its interaction with various molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance favorable interactions with macromolecules . This allows the compound to bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-6-4-5-7-13(12)23(16,20)21/h4-7H,8-11H2,1-3H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKCEYYNQSYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
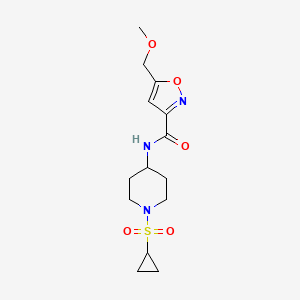
![2-[(N-benzyl-4-methoxyanilino)methyl]pyrimidin-4-amine](/img/structure/B6974627.png)
![Methyl 1-[[4-(4-methylpyrimidin-2-yl)oxyphenyl]carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B6974628.png)
![[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,3-dihydrochromen-4-yl]methanol](/img/structure/B6974630.png)
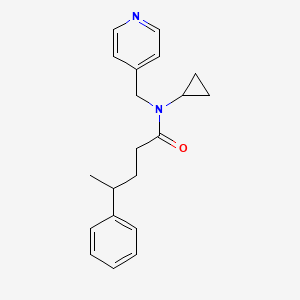
![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6974647.png)
![(3-Cyclopropyl-1,2-oxazol-5-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6974653.png)
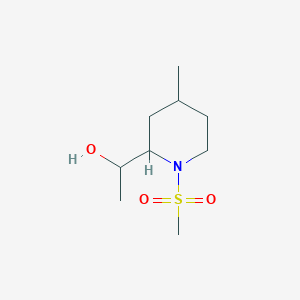
![3,4-dihydro-1H-isochromen-1-yl-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6974672.png)
![2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B6974679.png)
![1-[1-(4-Chloro-2-fluorophenyl)sulfonyl-4-methylpiperidin-2-yl]ethanol](/img/structure/B6974685.png)
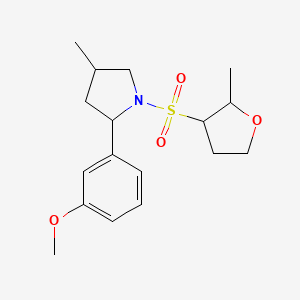
![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6974692.png)
![N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6974704.png)
